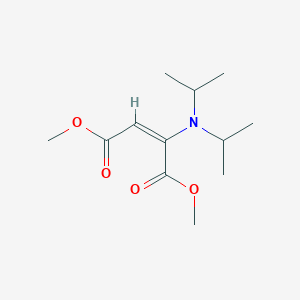
Dimethyl 2-(diisopropylamino)maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(diisopropylamino)maleate is an organic compound with the molecular formula C12H21NO4. It is a derivative of maleic acid, where the hydrogen atoms on the carboxyl groups are replaced by dimethyl and diisopropylamino groups. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(diisopropylamino)maleate can be synthesized through the esterification of maleic anhydride with methanol in the presence of sulfuric acid as a catalyst. The reaction involves nucleophilic acyl substitution followed by Fischer esterification to form the dimethyl ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using reactive distillation. This method integrates reaction and distillation into a single unit, reducing capital and operating costs while enhancing the conversion of maleic anhydride by continuously removing the products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(diisopropylamino)maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 2-(diisopropylamino)maleate has a wide range of applications in scientific research:
Chemistry: It is used as a dienophile in Diels-Alder reactions and as a reactant in the preparation of polyester resins.
Biology: It is employed in the synthesis of biologically active compounds and as a building block in drug discovery.
Industry: It is used in the production of coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(diisopropylamino)maleate involves its interaction with molecular targets through its electrophilic and nucleophilic sites. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved include nucleophilic acyl substitution and esterification reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: A similar compound with the molecular formula C6H8O4, used in organic synthesis and as a dienophile.
Diethyl maleate: Another ester of maleic acid, used in similar applications as dimethyl maleate.
Dimethyl fumarate: An isomer of dimethyl maleate, used in the treatment of multiple sclerosis.
Uniqueness
Dimethyl 2-(diisopropylamino)maleate is unique due to the presence of the diisopropylamino group, which imparts distinct reactivity and properties compared to other maleate esters. This makes it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
dimethyl (E)-2-[di(propan-2-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+ |
InChI Key |
UPMRYRTWGLQIMR-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)/C(=C/C(=O)OC)/C(=O)OC |
Canonical SMILES |
CC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















